Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide
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Overview
Description
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a chemical compound with a complex structure that includes a methyl group, a benzenecarboximidothioate moiety, and a hydroiodide component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide typically involves the reaction of methyl benzenecarboximidothioate with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles such as sodium halides or alkoxides; reactions are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halides, alkoxides
Scientific Research Applications
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential to modulate biological pathways involved in disease states .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-hydroxybenzenecarboximidate
- Methyl benzenecarboximidothioate
- Methyl N-methylbenzenecarboximidate
Uniqueness
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in both research and industry .
Properties
IUPAC Name |
methyl N-methylbenzenecarboximidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.HI/c1-10-9(11-2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYATOSXYKZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)SC.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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